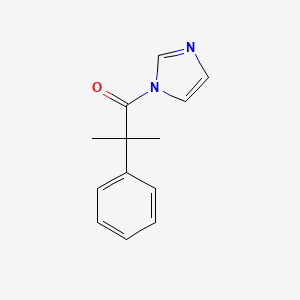

1-(1H-Imidazol-1-yl)-2-methyl-2-phenylpropan-1-one

Description

1-(1H-Imidazol-1-yl)-2-methyl-2-phenylpropan-1-one is a ketone derivative featuring a 1H-imidazole ring linked to a 2-methyl-2-phenylpropan-1-one moiety. This compound combines the electron-rich imidazole heterocycle with a sterically hindered, branched alkyl-aryl ketone system.

Properties

CAS No. |

89372-28-1 |

|---|---|

Molecular Formula |

C13H14N2O |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

1-imidazol-1-yl-2-methyl-2-phenylpropan-1-one |

InChI |

InChI=1S/C13H14N2O/c1-13(2,11-6-4-3-5-7-11)12(16)15-9-8-14-10-15/h3-10H,1-2H3 |

InChI Key |

SWGBHPSSNZWROV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C(=O)N2C=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution on Propiophenone Derivatives

A common approach involves reacting a propiophenone derivative bearing a suitable leaving group with imidazole or its reactive derivatives. This reaction is typically carried out in polar solvents such as methanol or ethanol under reflux conditions to facilitate nucleophilic attack by the imidazole nitrogen on the carbonyl-adjacent carbon.

- Starting materials: 2-methyl-2-phenylpropan-1-one derivatives with halogen or tosylate leaving groups.

- Reagents: Imidazole or imidazole salts.

- Conditions: Reflux in methanol or ethanol, sometimes with a base to neutralize formed acids.

- Purification: Solvent evaporation followed by extraction with chloroform and column chromatography.

Mannich-Type Condensation

Another method involves a Mannich reaction where paraformaldehyde or formalin reacts with a propiophenone derivative and imidazole or its salts. This three-component condensation forms the imidazole-substituted propiophenone in one step.

- Starting materials: Propiophenone derivatives, paraformaldehyde, imidazole hydrochloride.

- Solvent: Methanol, ethanol, or isopropanol.

- Conditions: Reflux to promote condensation.

- Purification: Evaporation of solvent, extraction, and chromatographic purification.

Alkylation of Imidazole with Propiophenone Derivatives

In some cases, a methoiodide intermediate of the propiophenone is reacted with imidazole to form the target compound. This alkylation method is useful when direct substitution is inefficient.

- Starting materials: Methoiodide derivatives of propiophenone.

- Reagents: Imidazole or reactive derivatives.

- Conditions: Mild heating or reflux in suitable solvents.

- Purification: Standard extraction and chromatography.

Representative Preparation Example (Adapted from Patent Literature)

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Synthesis of 2-methyl-2-phenylpropan-1-one derivative with leaving group (e.g., halogen) | Prepared via standard acylation or halogenation methods | Intermediate compound |

| 2 | Reaction with imidazole in methanol under reflux | Nucleophilic substitution to attach imidazole ring | Formation of 1-(1H-Imidazol-1-yl)-2-methyl-2-phenylpropan-1-one |

| 3 | Purification by solvent evaporation, chloroform extraction, and column chromatography | Removal of impurities and isolation of pure compound | White crystalline product |

Analytical and Purification Techniques

- Chromatography: Silica gel column chromatography is the preferred method for purification, ensuring removal of unreacted starting materials and side products.

- Solvent Extraction: Chloroform or ethyl acetate is commonly used to extract the product from reaction mixtures.

- Recrystallization: Final purification often involves recrystallization from ether or other suitable solvents to obtain white crystalline solids.

Chemical and Physical Considerations

- The imidazole ring is nucleophilic and can participate in substitution reactions, but it is sensitive to strong acids and bases, which can lead to decomposition.

- The methyl and phenyl substituents on the propanone backbone influence the steric and electronic environment, affecting reaction rates and yields.

- Reaction conditions such as solvent choice, temperature, and reaction time are optimized to maximize yield and purity.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Solvent | Conditions | Purification | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | Halogenated 2-methyl-2-phenylpropan-1-one | Imidazole | Methanol, ethanol | Reflux | Chromatography, extraction | Most common, high yield |

| Mannich condensation | Propiophenone derivative, paraformaldehyde | Imidazole hydrochloride | Methanol, ethanol, isopropanol | Reflux | Chromatography, extraction | One-pot synthesis |

| Alkylation of methoiodide | Methoiodide derivative | Imidazole | Suitable organic solvent | Mild heating | Chromatography | Alternative route |

Research Findings and Optimization

- Studies indicate that refluxing in methanol for 4–6 hours provides optimal conversion in nucleophilic substitution reactions.

- Use of imidazole hydrochloride salts in Mannich reactions improves solubility and reaction rates.

- Purification by column chromatography significantly enhances product purity, critical for biological activity studies.

- Quantitative structure–activity relationship (QSAR) analyses suggest that the imidazole substitution pattern is crucial for biological interactions, emphasizing the need for precise synthetic control.

Chemical Reactions Analysis

1-(1H-Imidazol-1-yl)-2-methyl-2-phenylpropan-1-one undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound. Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. .

Scientific Research Applications

Chemistry

In the field of chemistry, 1-(1H-Imidazol-1-yl)-2-methyl-2-phenylpropan-1-one is utilized as a synthon for synthesizing other compounds. Its unique structure allows for various chemical reactions, including:

- Oxidation: Formation of oxidized derivatives.

- Reduction: Yielding reduced forms.

- Substitution: Particularly nucleophilic substitutions with various reagents .

Biology

The compound exhibits significant biological activities, which include:

- Antibacterial Properties: It has shown effectiveness against various bacterial strains.

- Antifungal Activities: The compound is effective against certain fungal pathogens.

- Antiviral Effects: Preliminary studies indicate potential antiviral properties against specific viruses .

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic potential in treating:

- Infectious Diseases: Its antibacterial and antifungal properties make it a candidate for developing new antibiotics.

- Inflammation: The compound may play a role in anti-inflammatory drug development.

- Cancer Treatments: Research is ongoing to explore its efficacy in targeting cancer cells through specific molecular interactions .

Case Studies and Research Findings

Recent studies have focused on the synthesis and functionalization of imidazoles to enhance their biological activity. For instance, research has demonstrated that modifying the substitution patterns on the imidazole ring can significantly impact its pharmacological properties. A study published in Organic Letters outlines methodologies for synthesizing substituted imidazoles that exhibit enhanced antibacterial activities compared to their unsubstituted counterparts .

Another investigation into the mechanism of action reveals that this compound may inhibit specific enzymes or receptors involved in disease pathways, thus contributing to its therapeutic effects .

Mechanism of Action

The mechanism of action of 1-(1H-Imidazol-1-yl)-2-methyl-2-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Chalcone Derivatives

- (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one (): Features an α,β-unsaturated ketone (chalcone) backbone with imidazole and substituted phenyl groups. Synthesized via Claisen-Schmidt condensation (78% yield) .

Ethanone Derivatives

- 1-[3-[(4-bromobenzyl)oxy]phenyl]-2-(1H-imidazol-1-yl)ethanone (4a) (): Contains a shorter ethanone bridge with a 4-bromobenzyloxy substituent. Synthesized via CuBr₂-mediated coupling (33% yield), highlighting the impact of substituents on reaction efficiency . The absence of a branched alkyl group may reduce steric hindrance, enhancing reactivity in biological systems.

Trifluoromethyl-Substituted Derivatives

- 1-(4-Trifluoromethylphenyl)-2-(1H-imidazol-1-yl)ethanone (): Incorporates a strong electron-withdrawing trifluoromethyl group, which may enhance antimicrobial activity due to increased lipophilicity and membrane penetration .

Naphthyl Derivatives

- 2-(1H-Imidazol-1-yl)-1-(naphthalene-2-yl)ethanone oxime derivatives (): Modified with oxime ethers for anticonvulsant activity.

Antimicrobial Potential

- Bis-imidazole derivatives (): Exhibit MIC values as low as 3 µM against MRSA, outperforming clinical drugs like chloramphenicol .

- Trifluoromethyl-substituted ethanones (): Show enhanced activity against Gram-negative bacteria due to improved lipophilicity .

- Imidazole-chalcones (): Demonstrate broad-spectrum antifungal activity, attributed to the conjugated enone system .

The target compound’s bulky substituent may limit microbial membrane penetration but could reduce off-target interactions.

Central Nervous System (CNS) Activity

- Nafimidone oxime derivatives (): Exhibit anticonvulsant effects in diabetic neuropathy models. The target compound’s branched structure may alter pharmacokinetics, such as blood-brain barrier permeability .

Physicochemical Properties

- Solubility: The 2-methyl-2-phenyl group increases hydrophobicity compared to linear ethanone derivatives (e.g., ’s 4a). This may necessitate formulation adjustments for bioavailability.

- Steric Effects : The branched structure could hinder interactions with enzyme active sites, as seen in bulkier analogs like 1-(1H-benzimidazol-2-yl)propan-1-one derivatives () .

Biological Activity

1-(1H-Imidazol-1-yl)-2-methyl-2-phenylpropan-1-one, commonly known as an imidazole derivative, has garnered attention due to its diverse biological activities. This compound is structurally characterized by the imidazole ring, which contributes to its pharmacological properties, including antifungal, antibacterial, and potential anticancer activities.

- Molecular Formula : C13H14N2O

- Molecular Weight : 214.263 g/mol

- CAS Number : 89372-28-1

- Boiling Point : 394.3°C

- Flash Point : 192.3°C

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes or receptors involved in various biological pathways, leading to its therapeutic effects. The exact molecular targets vary depending on the biological system being studied.

Antifungal Activity

Research indicates that derivatives of imidazole compounds exhibit significant antifungal properties. For instance, a study synthesized a series of aromatic ester and carbamate derivatives related to imidazole and evaluated their activity against Candida albicans and non-albicans species. One derivative demonstrated a minimum inhibitory concentration (MIC) of 1.7 μg/mL against C. albicans, outperforming fluconazole, a standard antifungal treatment .

Table 1: Antifungal Activity Comparison

Antibacterial Properties

The compound also exhibits antibacterial activity. Studies have shown that imidazole derivatives can inhibit the growth of various bacterial strains by disrupting cell wall synthesis or interfering with protein synthesis pathways. The precise mechanisms are still under investigation, but the potential for developing new antibacterial agents from these compounds is promising.

Anticancer Potential

Recent investigations have highlighted the anticancer potential of imidazole derivatives. For example, studies have indicated that certain imidazole compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Case Study: Anticancer Activity

A study published in Inorganic Chemistry demonstrated that specific Ru(II) complexes with imidazole derivatives exhibited selective cytotoxicity against cancer cell lines without affecting normal cells . This selectivity is crucial for developing effective cancer therapies.

Cytotoxicity Assessment

The cytotoxic effects of this compound were evaluated using human monocytic cell lines (U937). Results showed that certain derivatives had a high CC50 value (>128 μg/mL), indicating low cytotoxicity and potential safety for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.